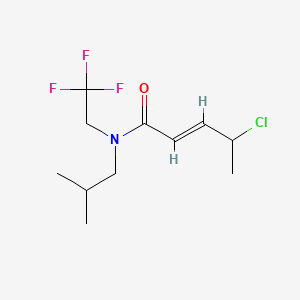
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide is an organic compound that belongs to the class of amides This compound features a pent-2-enamide backbone with a chloro substituent at the 4th position, and N-substituents including 2-methylpropyl and 2,2,2-trifluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chloropent-2-enoic acid, 2-methylpropylamine, and 2,2,2-trifluoroethylamine.
Amidation Reaction: The carboxylic acid group of 4-chloropent-2-enoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. The activated intermediate is then reacted with 2-methylpropylamine and 2,2,2-trifluoroethylamine to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bond or the amide nitrogen.
Reduction: Reduction reactions can target the double bond or the carbonyl group of the amide.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or N-oxides.
Reduction: Products may include saturated amides or alcohols.
Substitution: Products may include substituted amides with different functional groups replacing the chloro substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-4-chloro-N-(2-methylpropyl)-N-ethylpent-2-enamide: Similar structure but with an ethyl group instead of a trifluoroethyl group.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)hex-2-enamide: Similar structure but with a hex-2-enamide backbone.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)but-2-enamide: Similar structure but with a but-2-enamide backbone.
Uniqueness
The presence of the trifluoroethyl group in (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide imparts unique properties such as increased lipophilicity and potential metabolic stability. These characteristics can influence the compound’s biological activity and pharmacokinetic profile, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C11H17ClF3NO |
|---|---|
Molekulargewicht |
271.71 g/mol |
IUPAC-Name |
(E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide |
InChI |
InChI=1S/C11H17ClF3NO/c1-8(2)6-16(7-11(13,14)15)10(17)5-4-9(3)12/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
WHQNGOKWVQONNU-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)CN(CC(F)(F)F)C(=O)/C=C/C(C)Cl |
Kanonische SMILES |
CC(C)CN(CC(F)(F)F)C(=O)C=CC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


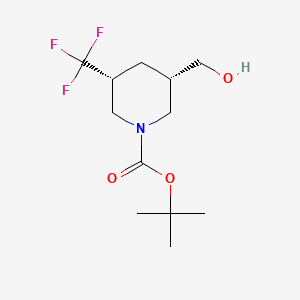
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)

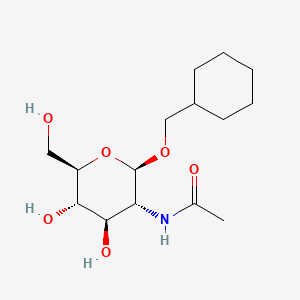
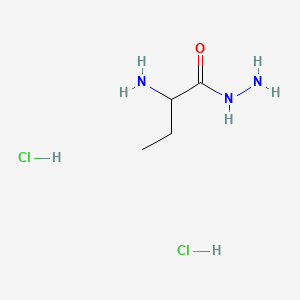
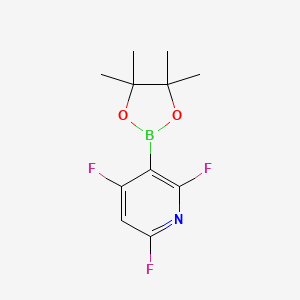
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
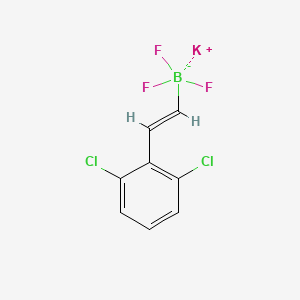
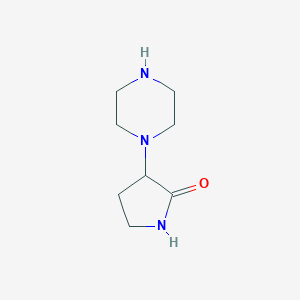
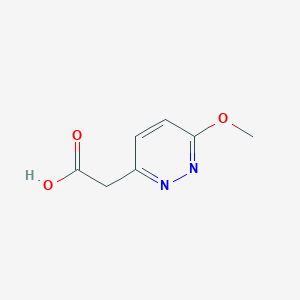
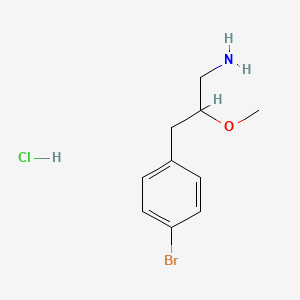
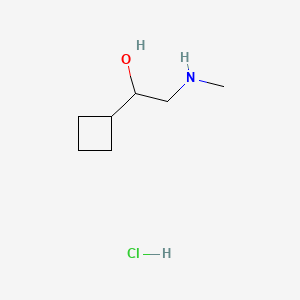
![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
